Oleyl Oleate

Description

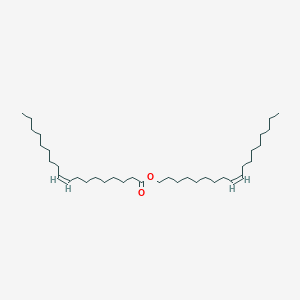

Structure

2D Structure

Propriétés

IUPAC Name |

[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARWIPMJPCRCTP-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893537 | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-45-4 | |

| Record name | Oleyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleyl oleate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Oleyl Oleate: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl oleate, a wax ester comprised of oleic acid and oleyl alcohol, is a molecule of significant interest in the cosmetics, personal care, and pharmaceutical industries for its emollient and moisturizing properties. While commercially available this compound is often produced synthetically, its presence in nature, albeit often at low concentrations, provides a basis for understanding its biological roles and exploring sustainable sourcing. This technical guide delves into the natural origins of this compound, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.

I. Natural Sources of this compound

This compound is a component of the complex mixture of lipids found in various plant and animal tissues. Direct quantitative data for this compound in many natural sources is scarce in scientific literature. However, its presence can be inferred from the analysis of wax ester fractions and the abundance of its precursors, oleic acid and oleyl alcohol.

Plant Sources

This compound is found in the seed oils and cuticular waxes of numerous plants. The composition of these waxes is highly variable depending on the plant species, environmental conditions, and the specific part of the plant.

-

Jojoba Oil (Simmondsia chinensis) : Jojoba oil is unique among vegetable oils in that it is predominantly composed of wax esters (approximately 97%) rather than triglycerides. These wax esters are primarily composed of long-chain fatty acids and fatty alcohols. While specific quantitative data for this compound is not consistently reported, the fatty acid profile of jojoba oil contains a notable amount of oleic acid, suggesting the presence of this compound among other wax esters.

-

Olive Oil (Olea europaea) : The wax fraction of olive oil contains a complex mixture of esters of fatty acids and fatty alcohols. The total wax content in extra virgin olive oil is regulated and should not exceed 150 mg/kg. The primary constituents of this wax fraction are esters with carbon numbers ranging from C40 to C46. This compound (a C36 wax ester) is a potential component of this fraction, although it is not typically the most abundant.

-

Palm Oil (Elaeis guineensis) : Oleic acid and oleyl alcohol, the precursors of this compound, are derived from plant sources like palm oil.[1] However, palm oil itself is primarily composed of triglycerides, and the concentration of wax esters, including this compound, is generally low.

-

Plant Cuticular Waxes : The outermost layer of plants, the cuticle, is covered in a layer of epicuticular wax that serves as a protective barrier. These waxes are complex mixtures of long-chain fatty acids, alcohols, alkanes, and wax esters. The composition varies significantly between species. For example, in the epicuticular wax of Rosa canina leaves, alkyl esters make up about 12% of the total wax content.[2] The specific proportion of this compound within this ester fraction is not detailed.

Animal Sources

This compound is also found in various animal-derived lipids, often as part of secretions or storage fats.

-

Sperm Whale Oil (Spermaceti) : Historically, sperm whale oil was a major source of liquid wax esters. It is composed mainly of wax esters with a smaller proportion of triglycerides.[3] The fatty acid component is predominantly oleic acid.[3] The proportion of wax esters in the spermaceti organ can be as high as 94% in adult males.[4] While cetyl palmitate is a major component, the high oleic acid content suggests the presence of this compound.

-

Vernix Caseosa : This waxy, white substance coats the skin of newborn human infants. Its lipid fraction is complex and includes a significant proportion of wax esters (around 25%).[5] The fatty acid profile of the wax ester fraction in vernix caseosa contains a variety of saturated and unsaturated fatty acids, and while specific data for this compound is not provided, its presence is plausible given the overall composition.

II. Data Presentation: Quantitative Analysis of this compound and its Precursors in Natural Sources

Precise quantitative data for this compound in its natural, unprocessed state is limited. The tables below summarize the available data on the total wax ester content and the abundance of oleic acid (a precursor to this compound) in selected natural sources. This information can be used to infer the potential for finding this compound in these sources.

Table 1: Total Wax Ester Content in Selected Natural Sources

| Natural Source | Sample Type | Total Wax Ester Content | Reference(s) |

| Jojoba (Simmondsia chinensis) | Seed Oil | ~97% | [5] |

| Sperm Whale (Physeter macrocephalus) | Spermaceti Organ (Adult Male) | 71-94% | [4] |

| Human Newborn | Vernix Caseosa | ~25% (of lipid fraction) | [5] |

| Olive (Olea europaea) | Extra Virgin Olive Oil | < 150 mg/kg | |

| Rose (Rosa canina) | Adaxial Leaf Epicuticular Wax | ~12% (Alkyl Esters) | [2] |

| Arabidopsis (Arabidopsis thaliana) | Stem Cuticular Wax | 0.7 - 2.9% | [6] |

Table 2: Oleic Acid Content in Selected Natural Oils and Fats

| Natural Source | Sample Type | Oleic Acid Content (% of total fatty acids) | Reference(s) |

| Olive Oil | 55.0 - 83.0 | ||

| Palm Oil | 39.2 | [7] | |

| Jojoba Oil | 5.0 - 15.0 | [8] | |

| Sperm Whale Oil | High proportion | [3][9] | |

| Sunflower Oil (High Oleic) | > 80.0 | ||

| Canola Oil (High Oleic) | ~70.0 |

III. Biosynthesis of this compound

The biosynthesis of wax esters, including this compound, is a conserved pathway in many organisms. It involves two key enzymatic steps that occur in the endoplasmic reticulum.[10]

-

Reduction of a Fatty Acyl-CoA to a Fatty Alcohol : A fatty acyl-CoA reductase (FAR) catalyzes the reduction of a fatty acyl-CoA molecule to a primary fatty alcohol. In the case of this compound synthesis, oleoyl-CoA is reduced to oleyl alcohol. This reaction is NADPH-dependent.[11]

-

Esterification of a Fatty Alcohol and a Fatty Acyl-CoA : A wax synthase (WS), also known as a fatty acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form a wax ester.[12][13] For this compound, oleyl alcohol is esterified with oleoyl-CoA.

The substrate specificities of both FAR and WS enzymes can vary between different organisms, influencing the final composition of the wax esters produced.[14][15]

IV. Experimental Protocols

A. Extraction of Wax Esters from Plant Seeds

This protocol describes a general method for the solvent extraction of lipids, including wax esters, from plant seeds.

Materials:

-

Ground plant seeds

-

Petroleum ether (or n-hexane)

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Sun-dry and grind the plant seeds to a fine powder.

-

In an Erlenmeyer flask, combine the ground seeds with petroleum ether (e.g., a 1:5 w/v ratio).

-

Stir the mixture at room temperature for approximately 4 hours to dissolve the oils and waxes.[16]

-

Separate the solid plant material from the solvent by vacuum filtration using a Büchner funnel.[16]

-

Collect the filtrate and remove the solvent using a rotary evaporator to obtain the crude lipid extract containing wax esters.[16]

B. Purification of Wax Esters by Silica Gel Column Chromatography

This protocol outlines the separation of wax esters from other lipids in the crude extract.

Materials:

-

Crude lipid extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate

-

Fraction collector or test tubes

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

-

Dissolve the crude lipid extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common method is to start with n-hexane to elute non-polar compounds, followed by a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v) to elute the wax esters.[17]

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

-

Pool the fractions containing the purified wax esters and evaporate the solvent.

C. Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is for the quantitative analysis of the wax ester fraction.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ht)

Procedure:

-

Sample Preparation : Dissolve the purified wax ester fraction in a suitable solvent (e.g., toluene) to a known concentration. Add an internal standard (e.g., a wax ester with a different chain length not present in the sample) for accurate quantification.

-

GC-FID Analysis :

-

Injector Temperature : 300-350 °C

-

Oven Temperature Program : Start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 350 °C) to elute the high molecular weight wax esters.

-

Detector Temperature : 350 °C

-

Carrier Gas : Helium or Hydrogen

-

-

Quantification : Identify the this compound peak based on its retention time compared to a pure standard. Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard and referencing a calibration curve.

D. Identification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides both separation and structural confirmation of wax esters.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)

-

Reversed-phase column (e.g., C18 or C30)

Procedure:

-

Sample Preparation : Dissolve the wax ester sample in a suitable solvent (e.g., a mixture of methanol and chloroform).

-

HPLC-MS Analysis :

-

Mobile Phase : A gradient of solvents, such as methanol and chloroform, is often used.

-

Column Temperature : Maintained at a constant temperature (e.g., 40 °C).

-

MS Detection : Operate the mass spectrometer in a mode that allows for the detection of the molecular ion of this compound (m/z 532.9) and its characteristic fragment ions. MS/MS analysis can be used to confirm the structure by fragmenting the parent ion and observing the resulting fatty acid and fatty alcohol fragments.[18]

-

-

Identification : this compound is identified by its retention time and the mass-to-charge ratio of its molecular ion and fragment ions.

V. Conclusion

This compound is a naturally occurring wax ester found in a variety of plant and animal sources, although often as a minor component of a complex lipid mixture. While direct quantitative data remains limited, its presence can be inferred from the abundance of its precursors, oleic acid and oleyl alcohol. The biosynthesis of this compound follows a conserved two-step enzymatic pathway. For researchers and professionals in drug development, the extraction and analysis of this compound from natural sources require a combination of solvent extraction, chromatographic purification, and sophisticated analytical techniques such as GC-FID and HPLC-MS. Further research is needed to fully quantify the natural abundance of this compound in a wider range of biological materials.

References

- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sperm oil - Wikipedia [en.wikipedia.org]

- 4. Spermaceti - Wikipedia [en.wikipedia.org]

- 5. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pixelrauschen.de [pixelrauschen.de]

- 9. icrwhale.org [icrwhale.org]

- 10. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inl.elsevierpure.com [inl.elsevierpure.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Detailed characterization of the substrate specificity of mouse wax synthase - Acta Biochimica Polonica - Volume 60, Issue 2 (2013) - PSJD - Yadda [psjd.icm.edu.pl]

Oleyl Oleate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3687-45-4

IUPAC Name: [(Z)-octadec-9-enyl] (Z)-octadec-9-enoate

Introduction

Oleyl oleate is a wax ester synthesized from the formal condensation of oleic acid and oleyl alcohol.[1] It is a versatile compound with applications in cosmetics, and increasingly, in pharmaceuticals as a formulation excipient.[2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and potential applications in drug delivery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a mild odor.[3] It is characterized by its long hydrocarbon chains, which impart hydrophobic properties.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 3687-45-4 | [4] |

| IUPAC Name | [(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | [5] |

| Molecular Formula | C₃₆H₆₈O₂ | [4] |

| Molecular Weight | 532.92 g/mol | |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 596.48 °C | [4] |

| Melting Point | -7.1 °C | [4] |

| Flash Point | 233.5 °C (452.3 °F) | |

| Solubility | ||

| Water | Insoluble | [4] |

| Organic Solvents | Soluble in oil, ethanol, and chloroform | [3][4] |

| Other Properties | ||

| Viscosity | Low | [4] |

Synthesis of this compound

This compound is typically synthesized via an esterification reaction between oleic acid and oleyl alcohol.[1] This reaction can be catalyzed by various acidic catalysts, including heterogeneous catalysts like sodium bisulfate (NaHSO₄) and ionic liquids.[1][6]

General Synthesis Workflow

The synthesis of this compound involves the reaction of oleic acid and oleyl alcohol, often in the presence of a catalyst and with the removal of water to drive the reaction to completion. A generalized workflow for the synthesis is depicted below.

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using NaHSO₄

This protocol is based on the optimization study by Al-Arafi et al. (2021).[1]

-

Materials: Oleic acid (90%), oleyl alcohol (85%), sodium bisulfate (NaHSO₄), anhydrous sodium sulfate, sodium chloride, sodium bicarbonate, and ethyl acetate.[1]

-

Procedure:

-

Combine oleic acid and oleyl alcohol in a 1:1 molar ratio in a reaction flask.[1]

-

Add 9.9 wt% of NaHSO₄ (as a percentage of the weight of oleic acid).[1]

-

Heat the mixture to 130 °C with continuous stirring for 8 hours.[1]

-

After the reaction, cool the mixture and dissolve it in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium chloride solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.[7]

-

Protocol 2: Ionic Liquid Catalysis

This protocol is based on the work of Al-Arafi et al. using the ionic liquid catalyst [NMP][CH₃SO₃].[6]

-

Materials: Oleic acid (90%), oleyl alcohol (85%), and [NMP][CH₃SO₃] catalyst.[6]

-

Procedure:

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Heterogeneous Catalyst (NaHSO₄)[1] | Ionic Liquid Catalyst ([NMP][CH₃SO₃])[6] |

| Catalyst | NaHSO₄ | [NMP][CH₃SO₃] |

| Reactant Molar Ratio (Oleic Acid:Oleyl Alcohol) | 1:1 | 1:1 |

| Catalyst Amount (wt% of oleic acid) | 9.9% | 9.9% |

| Reaction Temperature | 130 °C | 90 °C |

| Reaction Time | 8 hours | 8 hours |

| Achieved Yield | 96.8% | 86% |

Characterization

The successful synthesis and purity of this compound can be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the this compound sample is placed between two NaCl or KBr plates.

-

Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

-

Expected Peaks: The FTIR spectrum of this compound will show a characteristic ester carbonyl (C=O) stretching peak around 1736-1740 cm⁻¹. The presence of this peak and the disappearance of the broad -OH peak from oleyl alcohol and the carboxylic acid -OH from oleic acid indicate the formation of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) in an NMR tube.[8]

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Expected Signals:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the double bonds, the protons alpha to the ester group, and the long alkyl chains.

-

¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon around 173 ppm.[9]

-

Applications in Drug Development

This compound's properties as an emollient and its lipophilic nature make it a promising excipient in topical and transdermal drug delivery systems.[3][10]

Penetration Enhancer

This compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[10] The proposed mechanism involves the fluidization of the stratum corneum lipids, which increases their permeability to drug molecules.[10]

Emollient and Vehicle

In topical formulations, this compound serves as an emollient, providing a smooth and non-greasy feel.[4] Its ability to dissolve lipophilic drugs makes it a suitable vehicle for delivering APIs to the skin.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and pharmaceutical formulations at recommended concentrations.[4]

-

Irritation: High concentrations may cause mild skin and eye irritation.[4]

-

Toxicity: It is reported to have low acute toxicity.[3] No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[7]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[5]

Conclusion

This compound is a well-characterized wax ester with established synthesis protocols and a favorable safety profile. Its physicochemical properties, particularly its lipophilicity and emollient nature, make it a valuable excipient for researchers and professionals in the field of drug development, especially for topical and transdermal applications. Further research into its penetration-enhancing effects with a wider range of APIs could expand its utility in pharmaceutical formulations.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. prepchem.com [prepchem.com]

- 3. CAS 3687-45-4: this compound | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C36H68O2 | CID 5364672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. benchchem.com [benchchem.com]

- 9. ikm.org.my [ikm.org.my]

- 10. jddtonline.info [jddtonline.info]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl oleate, a wax ester of oleic acid and oleyl alcohol, is a versatile compound with significant applications in the cosmetic, pharmaceutical, and industrial sectors.[1] This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and related compounds. Detailed experimental protocols for the synthesis and analysis of this compound and other long-chain wax esters are presented. Furthermore, this guide explores the biosynthesis of wax esters and their application in advanced drug delivery systems, illustrated through detailed workflow and pathway diagrams. All quantitative data is summarized in comparative tables to facilitate research and development.

Introduction to this compound

This compound (CAS No. 3687-45-4) is a monounsaturated wax ester recognized for its emollient and conditioning properties.[2] It is the ester formed from the condensation of oleic acid, an omega-9 fatty acid, and oleyl alcohol, a long-chain fatty alcohol.[3] Its chemical structure, characterized by two long unsaturated hydrocarbon chains, imparts a non-greasy, silky feel, making it a desirable ingredient in a variety of topical preparations.[2]

Synonyms and Related Compounds

Synonyms of this compound

This compound is known by several names in scientific literature and commercial products. A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms of this compound

| Type | Synonym |

| IUPAC Name | [(Z)-octadec-9-enyl] (Z)-octadec-9-enoate |

| Systematic Names | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester[1] |

| (Z)-Octadec-9-enyl oleate[4] | |

| Common Names | Oleic acid oleyl ester[5] |

| Trade Names | Cetiol[1] |

| Schercemol OLO[4] | |

| Dermol OLO[2] | |

| Wickenol 143[6] | |

| Crodamol OO-V[1] | |

| Exceparl OL-OL[1] | |

| Cosmol liquid[1] |

Related Compounds

The properties and applications of this compound can be better understood in the context of its constituent molecules and other structurally similar wax esters.

-

Oleic Acid: A monounsaturated omega-9 fatty acid that is a primary component of many vegetable oils, including olive oil.[7] It is a key precursor in the biosynthesis and chemical synthesis of this compound.

-

Oleyl Alcohol: An unsaturated fatty alcohol derived from the reduction of oleic acid.[8] It serves as the alcohol moiety in this compound.

-

Other Wax Esters: Long-chain esters of fatty acids and fatty alcohols are prevalent in nature and are used in various industrial applications. For comparative purposes, this guide includes data on other common wax esters such as:

-

Cetyl Palmitate: The ester of cetyl alcohol and palmitic acid.

-

Stearyl Stearate: The ester of stearyl alcohol and stearic acid.

-

Behenyl Behenate: The ester of behenyl alcohol and behenic acid.

-

Physicochemical Properties

The physical and chemical characteristics of this compound and its related compounds are crucial for their application in various formulations. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Oleic Acid | Oleyl Alcohol | Cetyl Palmitate | Stearyl Stearate | Behenyl Behenate |

| Molecular Formula | C36H68O2 | C18H34O2 | C18H36O | C32H64O2 | C36H72O2 | C44H88O2 |

| Molecular Weight ( g/mol ) | 532.92 | 282.47 | 268.48 | 480.88 | 536.96 | 649.19 |

| Melting Point (°C) | -7.1 | 13-14 | 6-7 | 54 | 62 | 70-74 |

| Boiling Point (°C) | 596.5 @ 760 mmHg | 360 | 330-360 | 360 | 549.1 | 627.1 @ 760 mmHg |

| Density (g/cm³) | 0.860 @ 30°C | 0.895 @ 25°C | 0.849 @ 25°C | 0.858 | 0.857 | 0.856 |

| Refractive Index | 1.468 | 1.458 | 1.460 | 1.439 | - | 1.459 |

| Saponification Value (mg KOH/g) | 82.48[9] | 190-202 | - | 115-125 | 95-105 | 79-89 |

| Iodine Value (g I₂/100g) | 82.37[9] | 85-95 | 85-95 | < 2 | < 2 | < 2 |

| Acid Value (mg KOH/g) | < 3.0 | 195-204 | - | < 1 | < 2 | < 2 |

| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in alcohol and ether | Insoluble in water; soluble in organic solvents | Insoluble in water | Insoluble in water |

Experimental Protocols

Synthesis of this compound via Direct Esterification

This protocol describes a catalyst-free method for the synthesis of this compound.

Materials:

-

Oleic acid

-

Oleyl alcohol

-

Hexane (solvent)

Procedure:

-

In a reaction vessel, combine oleic acid and oleyl alcohol in a 1:2 molar ratio.[9]

-

Add hexane as a solvent to dissolve the reactants.

-

Heat the mixture to 50°C in a water bath shaker with continuous agitation at 150 rpm.[9]

-

Maintain the reaction for 5 hours.[9]

-

After the reaction is complete, remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography if required.

Confirmation of Synthesis:

-

FTIR Spectroscopy: The formation of the ester bond can be confirmed by the appearance of a characteristic C=O stretching vibration around 1740 cm⁻¹.[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound.[9]

Lipase-Catalyzed Synthesis of this compound

This protocol outlines an enzymatic approach for the synthesis of this compound.

Materials:

-

Oleic acid

-

Oleyl alcohol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., n-hexane, optional)

Procedure:

-

Combine equimolar amounts of oleic acid and oleyl alcohol in a reaction vessel.

-

Add the immobilized lipase to the mixture. The optimal amount of enzyme should be determined empirically, typically ranging from 1-10% (w/w) of the substrates.

-

The reaction can be carried out in a solvent-free system or in an organic solvent like n-hexane to reduce viscosity.

-

Maintain the reaction at a controlled temperature, typically between 30-60°C, with constant stirring.

-

The reaction progress can be monitored by measuring the decrease in acid value over time.

-

Upon completion, the immobilized enzyme can be removed by filtration for reuse.

-

The product, this compound, can be purified from any unreacted substrates.

Analysis of this compound: Determination of Physicochemical Values

-

Acid Value: Titrate a known weight of the sample dissolved in a suitable solvent with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.

-

Saponification Value: Saponify a known weight of the sample by refluxing with an excess of alcoholic KOH. The excess KOH is then back-titrated with a standardized acid.

-

Iodine Value: Determine the degree of unsaturation by reacting a known weight of the sample with an iodine-containing reagent (e.g., Wijs solution) and titrating the excess iodine with a standard sodium thiosulfate solution.

-

Peroxide Value: Measure the amount of active oxygen in the sample by reacting it with potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate solution.[9]

Signaling Pathways and Experimental Workflows

Biosynthesis of Wax Esters

This compound, like other wax esters, is synthesized in a two-step enzymatic pathway. This process is crucial in various organisms for energy storage and as a protective barrier.

Caption: Biosynthesis pathway of wax esters from fatty acyl-CoA.

Workflow for Lipid Nanoparticle (LNP) Formulation for Drug Delivery

This compound and other lipids are key components in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), which are used to enhance the solubility and bioavailability of poorly water-soluble drugs.

Caption: General workflow for the formulation of lipid nanoparticles.

Biological Activity and Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[9] This suggests its potential use as an active ingredient in cosmetic and dermatological formulations to protect against microbial contamination and to exert a beneficial effect on the skin microbiome.

Applications in Cosmetics and Pharmaceuticals

Due to its emollient, moisturizing, and non-greasy properties, this compound is widely used in a variety of cosmetic and personal care products, including:

-

Creams and lotions

-

Sunscreens

-

Hair conditioners

-

Lip balms[2]

In the pharmaceutical field, this compound's lipophilic nature makes it a suitable vehicle for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal formulations.[10] It can act as a penetration enhancer, facilitating the transport of drugs across the stratum corneum.

Conclusion

This compound is a valuable and versatile wax ester with a well-established safety profile and a broad range of applications. Its unique physicochemical properties make it an excellent choice for formulators in the cosmetic and pharmaceutical industries. The synthesis of this compound can be achieved through various methods, including catalyst-free direct esterification and enzymatic routes, offering flexibility in production. A thorough understanding of its properties, along with those of related compounds, is essential for the development of innovative and effective products. Further research into its biological activities and its role in advanced drug delivery systems is likely to expand its applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. benchchem.com [benchchem.com]

- 6. avenalab.com [avenalab.com]

- 7. amarintech.com [amarintech.com]

- 8. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precigenome.com [precigenome.com]

- 10. specialchem.com [specialchem.com]

The Function of Oleyl Oleate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl oleate, a wax ester formed from the esterification of oleic acid and oleyl alcohol, is predominantly recognized for its application in the cosmetics and pharmaceutical industries as an emollient and lubricant.[1][2][3] While its direct, endogenous functions within biological systems are not extensively documented in current scientific literature, its constituent components—oleic acid and oleyl alcohol—are biologically significant molecules with well-defined roles in cellular metabolism, signaling, and physiology. This technical guide provides an in-depth exploration of the biological functions attributable to this compound, primarily through the activities of its metabolic precursors. The guide will detail their involvement in key signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for their investigation.

Introduction to this compound

This compound (C36H68O2) is a mono-unsaturated wax ester.[4] Its synthesis involves the condensation of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, and oleyl alcohol, a long-chain fatty alcohol.[5] While found in some natural sources, its primary presence in relation to biological systems is through topical application in cosmetic and dermatological formulations, where it enhances skin barrier function and acts as a penetration enhancer.[1][6][7] Endogenous wax esters in mammals are known to be major components of sebum and meibum, where they serve protective roles, preventing desiccation.[8] However, a specific signaling or metabolic role for endogenous this compound has not been clearly elucidated. Therefore, understanding its biological impact necessitates an examination of its hydrolysis products: oleic acid and oleyl alcohol.

Biological Function of Oleic Acid

Oleic acid is the most abundant fatty acid in human adipose tissue and plays a crucial role in various physiological processes.

Cellular Metabolism and Energy Storage

As a primary dietary monounsaturated fatty acid, oleic acid is a significant energy source. It is readily incorporated into triglycerides for storage in adipose tissue and can be mobilized and oxidized via β-oxidation to produce ATP.[9] In cell culture, oleic acid serves as an essential supplement, particularly in serum-free media, for long-term energy storage and as a structural element of cell membranes.[9]

Gene Expression and Cellular Signaling

Oleic acid is not merely a metabolic substrate but also a signaling molecule that can modulate gene expression and intracellular pathways.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids, including oleic acid, are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[10] Activation of PPARα by fatty acids stimulates the expression of genes involved in fatty acid oxidation.[11][12] Studies in bovine satellite cells have shown that oleic acid upregulates the mRNA levels of PPARα and PPARγ, along with other genes involved in lipid metabolism such as LPL, ACOX, CPT-1, and FABP4.[11]

-

Endoplasmic Reticulum (ER) Stress: In contrast to saturated fatty acids like palmitate, which induce ER stress, oleic acid has been shown to have protective effects.[13][14] It can attenuate palmitate-induced ER stress and apoptosis.[13]

-

Inflammatory Signaling: Oleic acid can modulate inflammatory responses. For instance, it has been shown to inhibit stearic acid-induced pro-inflammatory responses in human aortic endothelial cells.[15]

The signaling pathways influenced by oleic acid are complex and interconnected. Below is a representation of the PPAR activation pathway.

Biological Function of Oleyl Alcohol

Oleyl alcohol is a long-chain unsaturated fatty alcohol.[8] While extensively used in cosmetics for its emollient and emulsifying properties, its endogenous biological roles are less well-defined than those of oleic acid.[1][2]

Metabolism

In mammalian systems, oleyl alcohol can be metabolized. Studies have shown that when injected into the brain of rats, it is oxidized to its corresponding fatty acid, oleic acid.[8] It is also a component of wax esters found in nature, which can be hydrolyzed by lipases to yield the fatty alcohol and fatty acid.[2] Horse liver alcohol dehydrogenase has been shown to metabolize fatty alcohols within lipid nanoparticles, suggesting a pathway for their degradation in the body.[16]

Skin Barrier Function

Topically, oleyl alcohol acts as a lubricant on the skin surface, giving it a soft and smooth appearance.[2] It functions as a non-ionic surfactant and has been widely used as a chemical penetration enhancer in transdermal drug delivery.[7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of oleic acid on gene expression and cell viability.

Table 1: Effect of Oleic Acid on Gene Expression in Bovine Satellite Cells [11]

| Gene | Treatment (100 µM Oleic Acid) | Fold Change (mRNA level vs. Control) |

| PPARα | 24 hours | ~2.5 |

| PPARγ | 24 hours | ~2.2 |

| LPL | 24 hours | ~2.0 |

| ACOX | 24 hours | ~1.8 |

| CPT-1 | 24 hours | ~2.1 |

| FABP4 | 24 hours | ~2.3 |

Table 2: Effect of Oleic Acid on Human Aortic Endothelial Cell (HAEC) Growth [15]

| Stearic Acid (µM) | Oleic Acid (µM) | Cell Growth (% of Control) |

| 50 | 0 | ~50% (inhibition) |

| 50 | 5 | ~75% |

| 50 | 25 | ~100% (negated inhibition) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of oleic acid and oleyl alcohol.

Materials:

-

Oleic acid (90%)

-

Oleyl alcohol (85%)

-

Acidic heterogeneous catalyst (e.g., NaHSO4)

-

Solvent (e.g., n-hexane)

-

Combine oleic acid and oleyl alcohol in a 1:1 molar ratio in a reaction vessel.

-

Add the catalyst (e.g., 9.9 wt% of the oleic acid weight).

-

The reaction can be carried out at an elevated temperature (e.g., 130°C) for a specified duration (e.g., 8 hours) with agitation.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, can be purified from the reaction mixture.

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Cell Culture Experiments with Oleic Acid

-

Cell line (e.g., HepG2 human hepatoma cells, Human Aortic Endothelial Cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Oleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol or DMSO for stock solution preparation

Procedure for Preparing Oleic Acid-BSA Complex: [18]

-

Prepare a stock solution of oleic acid in ethanol or DMSO.

-

Separately, prepare a solution of fatty acid-free BSA in the cell culture medium.

-

Warm both solutions to 37°C.

-

Add the oleic acid stock solution dropwise to the BSA solution while stirring to allow for complex formation.

-

Sterile-filter the final oleic acid-BSA complex solution before adding to cell cultures.

-

Plate cells at a desired density and allow them to adhere.

-

Replace the growth medium with a medium containing the oleic acid-BSA complex at the desired final concentration.

-

Incubate for the specified duration (e.g., 24-48 hours).

-

Harvest cells for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or cell viability assays).

Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure: [20]

-

Extract total RNA from treated and control cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for target genes and a housekeeping gene (for normalization).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Lipid Extraction and Analysis from Skin

-

Skin sample (e.g., from tape stripping)

-

Solvents for extraction (e.g., chloroform, methanol, water - Bligh and Dyer method)

-

Internal standards for quantification

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure (General Overview): [3][22]

-

The skin sample is homogenized in a chloroform/methanol mixture.

-

Water is added to induce phase separation.

-

The lower organic phase containing the lipids is collected.

-

The solvent is evaporated, and the lipid extract is reconstituted in a suitable solvent for analysis.

-

For analysis of fatty acids and alcohols from wax esters like this compound, a saponification step may be required to hydrolyze the ester bond, followed by derivatization for GC-MS analysis.[23]

Conclusion

While this compound is a molecule of significant interest in cosmetic science, its direct, endogenous biological functions remain an area for future research. However, as a wax ester composed of oleic acid and oleyl alcohol, its potential biological impact can be inferred from the well-established roles of these constituent molecules. Oleic acid is a key player in lipid metabolism and cellular signaling, with protective effects against ER stress and inflammation, and the ability to modulate gene expression through pathways such as PPAR activation. Oleyl alcohol, while less studied, is known to be metabolized to oleic acid and influences skin barrier properties. The provided data and protocols offer a framework for researchers to investigate the effects of this compound and its components in various biological contexts, paving the way for a more complete understanding of this lipid molecule.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. OLEYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 油酸在细胞培养中的应用 [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 23. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Context of Oleyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl oleate (C₃₆H₆₈O₂) is a wax ester recognized for its versatile applications, primarily as an emollient in cosmetics and as a biolubricant.[1][2] It is the ester formed from the condensation of oleic acid and oleyl alcohol.[3][4] This technical guide delves into the discovery and historical context of this compound, its physicochemical properties, synthesis methodologies, and its role in biological systems.

Discovery and Historical Context

While a singular date or individual credited with the discovery of this compound is not prominently documented, its history is intrinsically linked to the advancements in the understanding and manipulation of fatty acids and alcohols in the late 19th and early 20th centuries. The historical context can be understood through the discovery and characterization of its constituent molecules, oleic acid and oleyl alcohol, and the development of esterification techniques.

1.1. The Precursors: Oleic Acid and Oleyl Alcohol

Oleic acid, the most common monounsaturated fatty acid in nature, was first isolated in 1823 by Michel Eugène Chevreul through the saponification of fats.[5] Its widespread availability from natural sources like olive oil made it a primary subject of early lipid chemistry.[5]

A pivotal moment in the history of this compound's precursors was the development of the Bouveault–Blanc reduction in 1903 by Louis Bouveault and Gustave Louis Blanc.[6][7] This reaction provided a method to reduce esters to primary alcohols using sodium and absolute ethanol.[1][6] Significantly, Bouveault and Blanc demonstrated this technique by reducing ethyl oleate and n-butyl oleate to produce oleyl alcohol.[1][6][7] This breakthrough was crucial as it made oleyl alcohol, the other half of the this compound molecule, readily accessible for the first time from oleic acid esters.[3][8]

1.2. The Emergence of Wax Esters and Emollients

Historically, natural waxes like beeswax, spermaceti (from sperm whales), and jojoba oil were the primary sources of wax esters for various applications, including cosmetics and lubricants.[9][10] The use of emollients to soften the skin dates back to ancient civilizations, with materials like olive oil, beeswax, and lanolin being common.[9][11][12][13][14]

The rise of industrial chemistry in the late 19th and early 20th centuries, coupled with the increasing demand for consistent and cost-effective raw materials, spurred the development of synthetic alternatives to natural waxes. The ability to synthesize esters from readily available fatty acids and alcohols, like oleic acid and the newly accessible oleyl alcohol, paved the way for the production of compounds like this compound.

1.3. Early Synthesis and Characterization

The synthesis of this compound would have followed the development of fundamental esterification reactions. The Fischer-Speier esterification , first described in 1895, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, would have been a plausible early method for synthesizing this compound on a laboratory scale.

Early characterization of such esters relied on classical analytical techniques. These would have included:

-

Saponification Value: To determine the average molecular weight of the ester.

-

Iodine Value: To quantify the degree of unsaturation.

-

Melting and Boiling Point Determination: For assessing purity.

-

Elemental Analysis: To confirm the empirical formula.

More advanced techniques like gas chromatography (GC) and infrared (IR) spectroscopy became prevalent in the mid-20th century, allowing for more precise identification and characterization of wax esters like this compound.[11]

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a mild odor.[4] Its properties are largely defined by its long, unsaturated hydrocarbon chains.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₈O₂ | [3][4] |

| Molecular Weight | 532.92 g/mol | [3][13][15] |

| IUPAC Name | [(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | [3][16] |

| CAS Number | 3687-45-4 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform | [4] |

| Boiling Point | 596.48 °C (estimated) | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Specific Gravity | ~0.86–0.87 g/cm³ at 25°C | |

| Refractive Index | ~1.453 at standard analysis temperature | |

| Saponification Value | 82.48 mg KOH/g | [1][6][8] |

| Iodine Value | 82.37 g/100g | [1][6][8] |

| Sun Protection Factor (SPF) | 8.0 | [1][6][8] |

| Peroxide Value | 17.98 meq/kg | [1][6][8] |

Experimental Protocols

3.1. Historical Synthesis: Fischer-Speier Esterification (Conceptual)

This protocol outlines a plausible early 20th-century method for the synthesis of this compound.

Objective: To synthesize this compound from oleic acid and oleyl alcohol via acid-catalyzed esterification.

Materials:

-

Oleic acid

-

Oleyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Diethyl ether (solvent)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of oleic acid and oleyl alcohol in an excess of a suitable solvent like diethyl ether.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for several hours. The progress of the reaction could be monitored by periodically taking samples and determining the acid value.

-

After the reaction is complete, cool the mixture and wash it with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by distillation to yield crude this compound.

-

Further purification could be achieved by vacuum distillation.

3.2. Modern Synthesis: Heterogeneous Catalysis

This protocol is based on a contemporary method for the synthesis of this compound using a solid acid catalyst.[2][17][18]

Objective: To synthesize this compound using a reusable solid acid catalyst to minimize byproducts and simplify purification.

Materials:

-

Oleic acid (90%)

-

Oleyl alcohol (85%)

-

Sodium hydrogen sulfate (NaHSO₄) as a heterogeneous catalyst

-

Reaction vessel with a condenser and mechanical stirrer

-

Heating mantle with temperature control

Procedure:

-

Combine oleic acid and oleyl alcohol in a 1:1 molar ratio in the reaction vessel.[2][17]

-

Add NaHSO₄ catalyst at a concentration of 9.9 wt% relative to the weight of oleic acid.[2][17]

-

Heat the reaction mixture to 130°C with continuous stirring.[2][17]

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The resulting liquid is high-purity this compound.

-

The completion of the reaction and purity of the product can be confirmed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biological Significance and Signaling Pathways

While this compound itself is not a primary signaling molecule, as a large fatty acid ester, its biological context can be understood through the known signaling roles of its constituent parts and related lipid molecules. Fatty acids and their derivatives are crucial players in cellular signaling.

4.1. Fatty Acid Receptors

Free fatty acids can act as signaling molecules by binding to specific receptors. Two major families of receptors are involved:

-

G-Protein Coupled Receptors (GPCRs): Such as GPR40 (also known as FFAR1) and GPR120 (FFAR4), are activated by medium to long-chain fatty acids.[7] Their activation can influence processes like insulin secretion and inflammation.[7]

-

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs) are transcription factors that are activated by fatty acids and their derivatives.[17] They play a key role in the regulation of lipid and glucose metabolism.[17]

4.2. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a class of endogenous lipids with anti-inflammatory and anti-diabetic properties.[7] They are synthesized through the esterification of a hydroxylated fatty acid with another fatty acid.[7] Their signaling is mediated, in part, through GPR120 and GPR40.[7] While this compound is not a FAHFA, the study of FAHFAs provides a model for how large fatty acid esters can exert specific biological effects.

Below is a generalized diagram of fatty acid signaling pathways.

Caption: Generalized fatty acid signaling pathways.

Experimental Workflows and Logical Relationships

5.1. Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound synthesis and characterization.

5.2. Relationship between Properties and Applications

This diagram illustrates how the key properties of this compound lead to its primary applications.

Caption: Relationship between this compound properties and applications.

Conclusion

The history of this compound is a story of incremental scientific advancement rather than a single moment of discovery. Its emergence was dependent on the isolation of oleic acid and the development of synthetic routes to oleyl alcohol, most notably the Bouveault-Blanc reduction. As a synthetic analogue to natural waxes, its development was driven by the industrial need for consistent and readily available emollients and lubricants. Modern research continues to refine its synthesis and explore its physicochemical properties for a range of applications, while the broader field of lipidomics is beginning to shed light on the potential signaling roles of complex fatty acid esters in biological systems. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields.

References

- 1. youtube.com [youtube.com]

- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 6. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 7. Bouveault blanc reduction | PPTX [slideshare.net]

- 8. Oleyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Emollient | Description, Forms, Effects, & Facts | Britannica [britannica.com]

- 10. Wax ester - Wikipedia [en.wikipedia.org]

- 11. Characterization of wax manufactures of historical and artistic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skinperfection.co.uk [skinperfection.co.uk]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. learncanyon.com [learncanyon.com]

- 15. A short history of fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. ikm.org.my [ikm.org.my]

- 18. lipotype.com [lipotype.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Oleyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl oleate (CAS No. 3687-45-4), a wax ester formed from the condensation of oleic acid and oleyl alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and chemical industries.[1][2] Its desirable properties, including high lubricity, excellent emollience, and biocompatibility, have led to its use in a variety of applications, from a synthetic analogue of jojoba oil in cosmetics to a potential vehicle in drug delivery systems.[3][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its safety profile.

Physicochemical Properties

This compound is a liquid at room temperature, appearing as a clear, pale yellow, and non-greasy fluid.[3][5] Its chemical formula is C36H68O2, with a molecular weight of 532.92 g/mol .[2][6] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Reference(s) |

| Melting Point | -7.1 | °C | [1][3][6] |

| Boiling Point | 596.5 ± 39.0 | °C at 760 mmHg | [1][6] |

| Density | 0.860 - 0.884 at 20°C; 0.860 at 30°C | g/cm³ | [1][7] |

| Refractive Index | 1.464 - 1.468 at 20°C; 1.468 | - | [1][6][7] |

| Viscosity | Low | - | [3] |

| Flash Point | 57.1 | °C | [1][6] |

| Solubility | Insoluble in water; Soluble in oil and organic solvents like ethanol and chloroform. | - | [3][6][8] |

| Acid Value | Not more than 3.0 | mg KOH/g | [7] |

| Saponification Value | 90 - 125; 82.48 | mg KOH/g | [7][9] |

| Iodine Value | 70 - 120; 82.37 | g I₂/100g | [7][9] |

| Hydroxyl Value | Not more than 10 | - | [7] |

| Sun Protection Factor (SPF) | 8.0 | - | [9] |

| Peroxide Value | 17.98 | meq/kg | [9] |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the esterification of oleic acid and oleyl alcohol. This can be achieved via chemical catalysis or, more commonly, through enzymatic processes which offer higher purity and milder reaction conditions.[10]

This protocol is based on the widely used lipase-catalyzed synthesis method.[11][12][13]

Materials:

-

Oleic acid (>99% purity)

-

Oleyl alcohol (>99% purity)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)[11]

-

n-hexane (or other suitable organic solvent, though solvent-free systems are also common)[14]

-

Sodium hydroxide (NaOH) solution (0.1 M) for titration

-

Phenolphthalein indicator

-

Reaction vessel (e.g., screw-capped vial or stirred tank reactor)[13][14]

-

Shaking incubator or magnetic stirrer with heating capabilities

-

Titration apparatus

Procedure:

-

Reactant Preparation: A specific molar ratio of oleic acid to oleyl alcohol (e.g., 1:1 to 1:2) is added to the reaction vessel.[11][15] For solvent-based reactions, n-hexane is added.

-

Enzyme Addition: The immobilized lipase is added to the mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 2-10% w/w).[11]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-400 rpm) for a specified duration (e.g., 1-8 hours).[11][13]

-

Monitoring Reaction Progress: The conversion of oleic acid to this compound can be monitored by taking aliquots of the reaction mixture at different time intervals and determining the residual fatty acid content via acid-base titration with 0.1 M NaOH.[14]

-

Product Isolation and Purification: After the reaction, the immobilized enzyme is separated by filtration. The solvent (if used) is removed under reduced pressure. The resulting crude this compound can be further purified, for example, by thin-layer chromatography (TLC).[14]

Characterization Methods

The acid value, which indicates the amount of free fatty acids, is determined by titration.[7]

Procedure:

-

A known weight of the this compound sample is dissolved in a suitable neutralized solvent (e.g., a mixture of ethanol and diethyl ether).

-

A few drops of phenolphthalein indicator are added.

-

The solution is titrated with a standardized solution of potassium hydroxide (KOH) until a faint pink color persists.

-

The acid value is calculated based on the volume of KOH solution used.

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized this compound.[9][14]

-

FTIR Spectroscopy: The presence of the ester functional group is confirmed by a characteristic absorption peak for the carbonyl group (C=O) around 1712-1740 cm⁻¹.[14]

-

NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectra are used to elucidate the complete chemical structure. In ¹³C-NMR, a peak around 173 ppm confirms the presence of the ester carbonyl carbon.[14]

Visualization of Synthesis Workflow

The enzymatic synthesis of this compound can be represented as a streamlined workflow.

Caption: Workflow for the enzymatic synthesis of this compound.

Safety and Applications

This compound is generally considered safe for use in cosmetic and personal care products, with low potential for skin and eye irritation at typical concentrations of 1-10%.[3][16] It is non-comedogenic, making it suitable for various skin types.[3] Toxicological data suggests that it is not carcinogenic, mutagenic, or a reproductive toxin.[17]

Its primary functions in formulations are as an emollient, hair and skin conditioning agent, and to improve the texture and spreadability of products.[3][5][18] In drug development, its properties as a lipid-based excipient are being explored for enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients.[8]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable ingredient in various scientific and industrial fields. This guide provides a foundational understanding of its characteristics, synthesis, and analysis, serving as a valuable resource for researchers and professionals in drug development and formulation science. The detailed protocols and tabulated data offer a practical reference for laboratory work and further investigation into the applications of this versatile wax ester.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C36H68O2 | CID 5364672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Biosynthesis of this compound Wax Ester by Non-commercial Lipase - Food science and biotechnology - 한국식품과학회 - KISS [kiss.kstudy.com]

- 5. This compound Supplier | 3687-46-5 | Your Reliable Distributor UPIglobal [upichem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound [drugfuture.com]

- 8. CAS 3687-45-4: this compound | CymitQuimica [cymitquimica.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ikm.org.my [ikm.org.my]

- 15. researchgate.net [researchgate.net]

- 16. ewg.org [ewg.org]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. beautydecoded.com [beautydecoded.com]

An In-depth Technical Guide to the Solubility of Oleyl Oleate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of oleyl oleate, a wax ester of significant interest in the pharmaceutical, cosmetic, and food industries. Due to its properties as an emollient, lubricant, and carrier for active ingredients, understanding its solubility is critical for formulation development, product stability, and bioavailability.

Physicochemical Properties of this compound

This compound is the ester formed from the condensation of oleic acid and oleyl alcohol. Its long, unsaturated hydrocarbon chains contribute to its oily nature and hydrophobic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₆₈O₂ | [1] |

| Molecular Weight | 532.92 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Melting Point | -7.1 °C | [1] |

| Boiling Point | 596.5 ± 39.0 °C (Predicted) | [1] |

| Density | ~0.860 g/cm³ at 30 °C | [1] |

| Water Solubility | Insoluble | [2][3] |

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound, as a non-polar lipid, exhibits poor solubility in polar solvents like water and is soluble in various organic solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Solubility | Reference(s) |

| Water | High | Insoluble | [2][3] |

| Ethanol | High | Soluble | General Knowledge |

| Methanol | High | Slightly Soluble | [1] |

| Acetone | Medium | Soluble | [2] |

| Hexane | Low | Soluble | General Knowledge |

| Chloroform | Low | Slightly Soluble | [1] |

| Ethers | Low | Soluble | [2] |

| Aromatic Solvents | Low | Soluble | [2] |

| Ketones | Medium | Soluble | [2] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For formulation purposes, quantitative data is essential. The solubility of similar wax esters has been shown to increase with temperature[4][5]. It is reasonable to expect a similar trend for this compound.

Experimental Protocols for Determining this compound Solubility

The following section provides detailed methodologies for the quantitative determination of this compound solubility.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[6][7].

Protocol:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved this compound at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or water bath. Agitate the flasks at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[6].

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To separate the saturated solution from the excess solute, either centrifuge the samples or filter them through a solvent-compatible filter (e.g., PTFE).

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Quantify the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

HPLC Quantification of this compound

HPLC is a robust method for the quantification of lipids. A reversed-phase HPLC system with a suitable detector is recommended for this compound analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: A C18 reversed-phase column is suitable for lipid analysis[8][9].

-

Mobile Phase: A gradient of organic solvents is typically used. For example, a gradient of methanol and isopropanol can be effective.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for non-UV-absorbing compounds like this compound[10]. A mass spectrometer (MS) can also be used for highly sensitive and specific detection.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.

-

Sample Analysis: Inject the filtered supernatant from the shake-flask experiment and the standard solutions into the HPLC system.

-

Data Analysis: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of Related Biological Pathways and Workflows

While direct signaling pathways involving this compound are not extensively documented, the metabolic and signaling roles of its constituent, oleic acid, are well-studied. The following diagrams illustrate these pathways and a general experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 3. vvchem.com [vvchem.com]

- 4. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Oleyl Oleate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl oleate, a wax ester, is a valuable ingredient in the cosmetic, pharmaceutical, and lubricant industries due to its properties as an emollient and its similarity to jojoba oil. The enzymatic synthesis of this compound using lipases offers a green and efficient alternative to traditional chemical methods, providing high purity and yield under mild reaction conditions. This document provides detailed application notes and experimental protocols for the lipase-catalyzed synthesis of this compound.

Reaction Principle

The synthesis of this compound is an esterification reaction between oleic acid and oleyl alcohol, catalyzed by a lipase. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze the hydrolysis of fats and oils, and under low water conditions, can reverse this reaction to synthesize esters. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse. A commonly used and effective lipase for this reaction is Novozym 435, an immobilized lipase B from Candida antarctica.[1][2] The reaction can be carried out in a solvent-free system or in the presence of an organic solvent.[1][3]

The general chemical equation for the reaction is:

Oleic Acid + Oleyl Alcohol ⇌ this compound + Water

The kinetic mechanism for this type of lipase-catalyzed reaction is often described by a Ping-Pong Bi Bi mechanism.[4]

Data Presentation: Optimized Reaction Conditions